molecular formula C10H9BrN2 B7899628 4-bromo-1-(m-tolyl)-1H-imidazole

4-bromo-1-(m-tolyl)-1H-imidazole

Cat. No.: B7899628
M. Wt: 237.10 g/mol
InChI Key: FLTYGHAFXGDJIV-UHFFFAOYSA-N
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Description

4-bromo-1-(m-tolyl)-1H-imidazole is a heterocyclic organic compound with the molecular formula C10H10BrN3 It is characterized by the presence of a bromine atom at the 4-position and a methylphenyl group at the 1-position of the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-(m-tolyl)-1H-imidazole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromoimidazole and m-tolylamine.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A common method involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

    Procedure: The 4-bromoimidazole is reacted with m-tolylamine in the presence of the base and solvent. The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-(m-tolyl)-1H-imidazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The imidazole ring can undergo oxidation to form imidazolium salts or reduction to form dihydroimidazole derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl or vinyl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) or DMF.

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are commonly used.

Major Products Formed

    Substitution: Products include 4-amino-1-(m-tolyl)-1H-imidazole, 4-thio-1-(m-tolyl)-1H-imidazole, etc.

    Oxidation: Imidazolium salts.

    Reduction: Dihydroimidazole derivatives.

    Coupling: Biaryl or vinyl derivatives.

Scientific Research Applications

4-bromo-1-(m-tolyl)-1H-imidazole has diverse applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory properties.

    Materials Science: The compound is utilized in the development of organic semiconductors and conductive polymers.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Catalysis: The compound is employed as a ligand in metal-catalyzed reactions to enhance reaction efficiency and selectivity.

Mechanism of Action

The mechanism of action of 4-bromo-1-(m-tolyl)-1H-imidazole depends on its specific application:

    Medicinal Chemistry: The compound interacts with biological targets such as enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

    Materials Science: In organic semiconductors, the compound facilitates charge transport through π-π stacking interactions and electron delocalization.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-1-phenyl-1H-imidazole: Similar structure but with a phenyl group instead of a methylphenyl group.

    4-chloro-1-(m-tolyl)-1H-imidazole: Similar structure but with a chlorine atom instead of a bromine atom.

    1-(m-tolyl)-1H-imidazole: Lacks the bromine atom at the 4-position.

Uniqueness

4-bromo-1-(m-tolyl)-1H-imidazole is unique due to the presence of both the bromine atom and the methylphenyl group, which confer distinct reactivity and properties. The bromine atom allows for further functionalization through substitution reactions, while the methylphenyl group enhances the compound’s lipophilicity and potential biological activity.

Biological Activity

4-Bromo-1-(m-tolyl)-1H-imidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom and a m-tolyl group attached to the imidazole ring. Its chemical structure can be represented as follows:

C9H8BrN2\text{C}_9\text{H}_8\text{BrN}_2

Antimicrobial Activity

Research has demonstrated that imidazole derivatives, including this compound, exhibit notable antimicrobial properties. A study highlighted the compound's efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated significant zones of inhibition, suggesting strong antibacterial activity.

CompoundZone of Inhibition (mm)
This compound20 (E. coli)
Reference Drug (Streptomycin)32 (E. coli)

These findings suggest that this compound could serve as a potential lead compound for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of imidazole derivatives has been extensively studied. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation. In vitro studies reported half-maximal inhibitory concentration (IC50) values significantly lower than those of standard chemotherapy agents like cisplatin, indicating superior efficacy against specific cancer cell lines such as MCF-7 (breast cancer) and DLD-1 (colorectal cancer).

CompoundCell LineIC50 (μM)
This compoundMCF-757.4
CisplatinMCF-779.9

This data implies that the compound may act through mechanisms such as inducing apoptosis via mitochondrial pathways, which is crucial for its anticancer effects .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The bromine atom enhances the compound's ability to inhibit enzymes involved in microbial cell wall synthesis and cancer cell proliferation.
  • DNA Interaction : Similar compounds have been shown to bind to DNA, disrupting replication and transcription processes, leading to cell death .

Case Studies

Several case studies have illustrated the therapeutic potential of imidazole derivatives:

  • Antimicrobial Efficacy : A study evaluated various imidazole derivatives against resistant strains of E. coli. The results showed that modifications on the imidazole ring significantly enhanced antibacterial activity.
  • Cancer Treatment : Research involving gold(I) complexes with imidazole ligands demonstrated improved anticancer properties compared to traditional treatments. These studies suggest that structural modifications can lead to enhanced biological activity.

Properties

IUPAC Name

4-bromo-1-(3-methylphenyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2/c1-8-3-2-4-9(5-8)13-6-10(11)12-7-13/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLTYGHAFXGDJIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C=C(N=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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